![molecular formula C4H7BN2O3 B1396527 5-Pyrimidyl boronic acid hydrate CAS No. 696602-91-2](/img/structure/B1396527.png)
5-Pyrimidyl boronic acid hydrate
Overview
Description
5-Pyrimidyl boronic acid hydrate, also known as PBH, is a recognized boron-containing heterocyclic compound in the scientific community. It is employed as an intermediate for pharmaceuticals .
Molecular Structure Analysis
The molecular formula of 5-Pyrimidyl boronic acid hydrate is C8H12B2N4O5 . The InChI Key is YXMKGFBYXBTOJS-UHFFFAOYSA-N . The Proton NMR conforms to the structure .
Chemical Reactions Analysis
Boronic acid-based compounds, including 5-Pyrimidyl boronic acid hydrate, have been used in various chemical reactions. One of the best-studied reactions is boronic acid (BA)-mediated cis-diol conjugation . Boronic acids have also been used in Suzuki–Miyaura couplings .
Scientific Research Applications
Organic Synthesis
5-Pyrimidinyl boronic acid hydrate is an important compound in organic synthesis . It is particularly used in the synthesis of biaryl compounds in the Suzuki–Miyaura reaction .
Molecular Receptors of Sugars
Boronic acids, including 5-Pyrimidinyl boronic acid hydrate, can act as molecular receptors of sugars . This property is utilized in various sensing applications.
Covalent Organic Frameworks (COFs)
5-Pyrimidinyl boronic acid hydrate can be used in the creation of Covalent Organic Frameworks (COFs) . COFs are a class of porous polymers that are used in gas storage, catalysis, and other applications.
Biological Activity
Boronic acids, such as 5-Pyrimidinyl boronic acid hydrate, have been found to exhibit biological activity . This makes them potential candidates for use in the development of new pharmaceuticals.
Sensing Applications
The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection.
Research and Development
5-Pyrimidinyl boronic acid hydrate is widely used in research and development . It is often used in laboratories for the synthesis of various compounds and in the development of new chemical processes.
Mechanism of Action
Boronic acid-based compounds like 5-Pyrimidyl boronic acid hydrate have been used in various biochemical tools for purposes including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The mechanism of reversible kinetics of boronic acid-based compounds has been highlighted in recent studies .
Safety and Hazards
5-Pyrimidyl boronic acid hydrate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The use of boronic acid-based compounds like 5-Pyrimidyl boronic acid hydrate is expected to grow in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The development of novel chemistries using boron to fuel emergent sciences is also anticipated .
properties
IUPAC Name |
pyrimidin-5-ylboronic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2.H2O/c8-5(9)4-1-6-3-7-2-4;/h1-3,8-9H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFNYAJLYNQEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrimidyl boronic acid hydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.